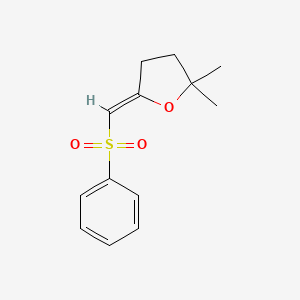
Ethyl 4-(furan-3-yl)-2-oxobut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(furan-3-yl)-2-oxobut-3-enoate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom This particular compound is characterized by the presence of an ethyl ester group, a furan ring, and a conjugated ketone and alkene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-(furan-3-yl)-2-oxobut-3-enoate can be synthesized through various methods. One common approach involves the condensation of ethyl acetoacetate with furfural in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate aldol product, which undergoes dehydration to yield the desired compound.
Another method involves the use of sulfur ylides and alkyl acetylenic carboxylates. The reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates affords dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, ring opening, intramolecular Michael addition, and elimination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(furan-3-yl)-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan diols or other oxygenated derivatives.
Reduction: The conjugated ketone and alkene system can be reduced to form saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring or the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Furan diols or carboxylic acids.
Reduction: Saturated esters or alcohols.
Substitution: Amino or thio derivatives of the furan ring.
Aplicaciones Científicas De Investigación
Ethyl 4-(furan-3-yl)-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-(furan-3-yl)-2-oxobut-3-enoate involves its interaction with specific molecular targets and pathways. The furan ring and conjugated system allow the compound to participate in various chemical reactions, including electrophilic and nucleophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.
Comparación Con Compuestos Similares
Ethyl 4-(furan-3-yl)-2-oxobut-3-enoate can be compared with other similar compounds, such as:
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: This compound has a similar furan ring structure but contains different functional groups, leading to distinct chemical and biological properties.
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: This compound also features a furan ring but with different substituents, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
ethyl (E)-4-(furan-3-yl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C10H10O4/c1-2-14-10(12)9(11)4-3-8-5-6-13-7-8/h3-7H,2H2,1H3/b4-3+ |
Clave InChI |
PPPUYPNDVJPGOL-ONEGZZNKSA-N |
SMILES isomérico |
CCOC(=O)C(=O)/C=C/C1=COC=C1 |
SMILES canónico |
CCOC(=O)C(=O)C=CC1=COC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide](/img/structure/B12916183.png)

![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)

![2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12916230.png)

